1-Pentadecene, 2,6,10,14-tetramethyl-
Overview
Description
1-Pentadecene, 2,6,10,14-tetramethyl-, also known as pristane, is a saturated hydrocarbon with the molecular formula C19H40. It is a branched alkane and is often found in small quantities in mineral oils and biological tissues. This compound is notable for its use in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentadecene, 2,6,10,14-tetramethyl- can be synthesized through several methods, including the catalytic hydrogenation of phytol, a diterpene alcohol. The reaction typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, 1-Pentadecene, 2,6,10,14-tetramethyl- is often produced as a byproduct of the refining of crude oil. The compound can be isolated through fractional distillation and further purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Pentadecene, 2,6,10,14-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions typically involve the addition of hydrogen to the molecule, often using catalysts like nickel or palladium.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst is commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
1-Pentadecene, 2,6,10,14-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as an adjuvant in immunological research.
Medicine: Investigated for its potential anti-inflammatory properties and its role in inducing arthritis in animal models for research purposes.
Industry: Utilized as a lubricant, corrosion inhibitor, and in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism by which 1-Pentadecene, 2,6,10,14-tetramethyl- exerts its effects varies depending on its application. In biological systems, it can interact with cellular membranes, influencing membrane fluidity and function. It may also modulate immune responses by acting as an adjuvant, enhancing the body’s immune reaction to antigens.
Comparison with Similar Compounds
1-Pentadecene, 2,6,10,14-tetramethyl- can be compared to other similar compounds such as:
Phytane: Another branched alkane with similar properties but differing in its molecular structure.
Squalane: A saturated hydrocarbon used in cosmetics, known for its moisturizing properties.
Hexadecane: A straight-chain alkane with similar physical properties but lacking the branching seen in 1-Pentadecene, 2,6,10,14-tetramethyl-.
The uniqueness of 1-Pentadecene, 2,6,10,14-tetramethyl- lies in its branched structure, which imparts distinct physical and chemical properties, making it valuable in various specialized applications.
Properties
IUPAC Name |
2,6,10,14-tetramethylpentadec-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h17-19H,1,7-15H2,2-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTRDTWDTOZSEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452323 | |
Record name | 2,6,10,14-tetramethylpentadecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-82-1, 60976-73-0 | |
Record name | Pristene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentadecene, 2,6,10,14-tetramethyl- (VAN) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060976730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,10,14-tetramethylpentadecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.